molecular formula C21H34FN3Sn B14199302 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole CAS No. 864866-14-8

1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole

Cat. No.: B14199302
CAS No.: 864866-14-8
M. Wt: 466.2 g/mol
InChI Key: CHJMXZCRTDDHNS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a fluorophenyl group, a methyl group, and a tributylstannyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with a suitable nucleophile.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

    Tributylstannylation: The tributylstannyl group can be introduced through a Stille coupling reaction, where a stannylated reagent reacts with an organohalide in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the cleavage of the stannyl group and formation of the corresponding triazole derivative.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing and reducing agents for redox reactions.

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate enzyme activity and protein interactions due to its unique chemical properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-5-methyl-4-(trimethylsilyl)-1H-1,2,3-triazole: This compound features a trimethylsilyl group instead of a tributylstannyl group, resulting in different reactivity and applications.

    1-(2-Fluorophenyl)-5-methyl-4-(phenyl)-1H-1,2,3-triazole:

    1-(2-Fluorophenyl)-5-methyl-4-(methyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a stannyl group affects the compound’s stability and reactivity.

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and makes it suitable for specific applications in research and industry.

Properties

CAS No.

864866-14-8

Molecular Formula

C21H34FN3Sn

Molecular Weight

466.2 g/mol

IUPAC Name

tributyl-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]stannane

InChI

InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-5-3-2-4-8(9)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;

InChI Key

CHJMXZCRTDDHNS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2F)C

Origin of Product

United States

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